Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene
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Overview
Description
Bicyclo[610]nona-1(8),2,4,6-tetraene is a unique organic compound characterized by its bicyclic structure This compound is notable for its strained ring system, which imparts significant reactivity The structure consists of a nine-membered ring fused with a smaller ring, creating a highly strained and reactive molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene typically involves the cycloaddition reactions of smaller cyclic compounds. One common method involves the Diels-Alder reaction between a suitable diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the strained bicyclic structure.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. when produced, it is typically done in specialized facilities equipped to handle the stringent reaction conditions and purification processes required to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained, more stable compounds.
Substitution: The strained ring system allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield less strained bicyclic compounds.
Scientific Research Applications
Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of strained ring systems.
Biology: Investigated for its potential use in bioorthogonal chemistry, where it can react selectively with specific biomolecules without interfering with natural biological processes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for the production of specialized materials.
Mechanism of Action
The mechanism by which Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene exerts its effects is primarily through its highly strained ring system, which makes it highly reactive. This reactivity allows it to participate in a variety of chemical reactions, often acting as a reactive intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]nonyne: Another strained bicyclic compound with similar reactivity.
Bicyclo[6.1.0]nonane: A less strained analog with different chemical properties.
Cyclooctyne: A related compound used in bioorthogonal chemistry.
Uniqueness
Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene is unique due to its specific ring structure and the resulting high strain energy, which imparts significant reactivity. This makes it particularly useful in applications requiring selective and controlled chemical reactions.
Properties
CAS No. |
845896-81-3 |
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Molecular Formula |
C9H8 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
bicyclo[6.1.0]nona-1(8),2,4,6-tetraene |
InChI |
InChI=1S/C9H8/c1-2-4-6-9-7-8(9)5-3-1/h1-6H,7H2 |
InChI Key |
PILQRERFYKUXRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C1C=CC=CC=C2 |
Origin of Product |
United States |
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